molecular formula C19H22N2S B14607557 Promonta CAS No. 60706-52-7

Promonta

Cat. No.: B14607557
CAS No.: 60706-52-7
M. Wt: 310.5 g/mol
InChI Key: SRXWLOLJJPXKDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Montelukast is synthesized through a multi-step process that involves the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:

    Formation of the Quinoline Intermediate: This involves the reaction of 2-chloroquinoline with a Grignard reagent to form the quinoline intermediate.

    Coupling with a Benzyl Grignard Reagent: The quinoline intermediate is then coupled with a benzyl Grignard reagent to form the benzylquinoline intermediate.

    Formation of the Final Product:

Industrial Production Methods

Industrial production of Montelukast involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Montelukast undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Montelukast .

Scientific Research Applications

Montelukast has a wide range of scientific research applications:

Mechanism of Action

Montelukast exerts its effects by selectively binding to the cysteinyl leukotriene receptor type-1 (CysLT1) in the airways. This binding inhibits the action of cysteinyl leukotrienes, which are mediators of inflammation, bronchoconstriction, and mucus production. By blocking these effects, Montelukast helps to reduce airway inflammation and improve breathing in patients with asthma and allergic rhinitis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Montelukast

Montelukast is unique due to its high selectivity for the CysLT1 receptor and its ability to provide significant bronchodilation with minimal side effects. Its oral bioavailability and once-daily dosing regimen also make it a convenient option for patients .

Properties

CAS No.

60706-52-7

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

10-[(1-methylpiperidin-2-yl)methyl]phenothiazine

InChI

InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3

InChI Key

SRXWLOLJJPXKDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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